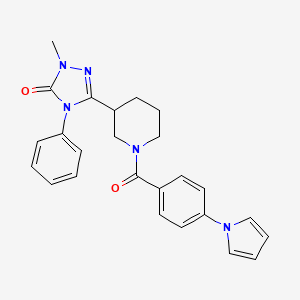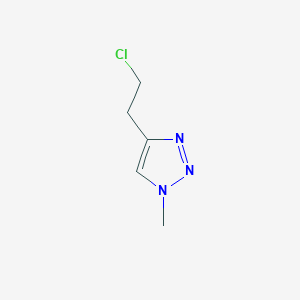
4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole, often involves 1,3-dipolar cycloaddition reactions, which provide a convenient route to these compounds with high yield. For example, a series of 4-acetyl-5-methyl-1,2,3-triazole regioisomers were synthesized via 1,3-dipolar cycloaddition with high yield from azide and acetyl acetone in the presence of a base, under warm conditions in ethanol in a short duration. These compounds were characterized by FT-IR and NMR spectroscopic techniques, demonstrating the efficiency and versatility of this synthesis method for triazole derivatives (Kamalraj et al., 2008).
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives, including the target compound, can be characterized using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of spectroscopic methods and X-ray crystallography, providing detailed insights into the molecular geometry and vibrational frequencies of the compound. This comprehensive approach allows for a deep understanding of the molecular structure of 1,2,3-triazole derivatives (Düğdü et al., 2013).
Chemical Reactions and Properties
1,2,3-Triazole derivatives participate in various chemical reactions, showcasing their chemical versatility. For example, the reaction of 1,2,4-triazoles with sodium azide in the presence of p-toluenesulfonic acid leads to the synthesis of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d][1,2,3]triazoles, demonstrating the reactivity of triazole compounds in the synthesis of more complex heterocyclic structures (Korotaev et al., 2017).
科学的研究の応用
Synthesis and Characterization of Triazole Derivatives : A study by Ahmed et al. (2020) focused on the synthesis and characterization of triazole derivatives, including analysis of π-hole tetrel bonding interactions using various techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Fluorescent Behavior of Triazole Regioisomers : Kamalraj et al. (2008) explored the synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, highlighting their fluorescent properties. This study contributes to the understanding of the electronic effects on triazole reactivity and their potential applications in fluorescence-based fields (Kamalraj et al., 2008).
Energetic Salts from Triazolyl-Functionalized Compounds : Research by Wang et al. (2007) detailed the synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts, examining their thermal stability and density, which could have applications in material science and engineering (Wang et al., 2007).
Supramolecular Interactions of 1,2,3-Triazoles : Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, highlighting their applications in coordination chemistry and their potential in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Corrosion Inhibition Properties : Bentiss et al. (2007) investigated the use of 4H-triazole derivatives as corrosion inhibitors for mild steel in acidic solutions, suggesting potential applications in material preservation and industrial processes (Bentiss et al., 2007).
Antimicrobial Activity : Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing quinoline moiety and evaluated their antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Sumangala et al., 2010).
作用機序
Target of Action
Compounds similar to “4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole”, such as Chlorambucil, are often used as chemotherapy agents. They target DNA in cancer cells, preventing these cells from dividing and growing .
Mode of Action
These compounds work by attaching alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Biochemical Pathways
The primary pathway affected is DNA synthesis. By alkylating the DNA, these compounds prevent the cancer cells from replicating their DNA and dividing .
Pharmacokinetics
Similar compounds are often metabolized in the liver, and their metabolites can be detected in plasma .
Result of Action
The result of the action of these compounds is the inhibition of cancer cell growth. By preventing DNA replication, the compounds stop the cancer cells from dividing and growing .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and the specific characteristics of the tumor environment can all impact the action of the compound .
将来の方向性
The future directions for a compound like “4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole” would depend on its potential applications. For instance, if it shows promise as a chemotherapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .
特性
IUPAC Name |
4-(2-chloroethyl)-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYKPBKXFLWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)
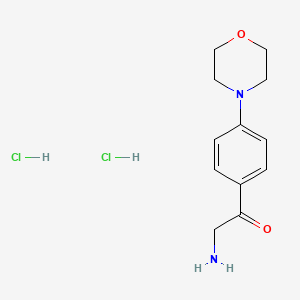
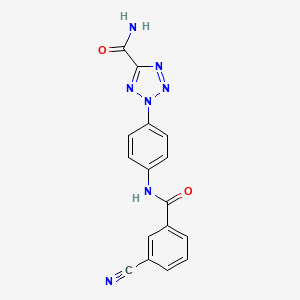
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
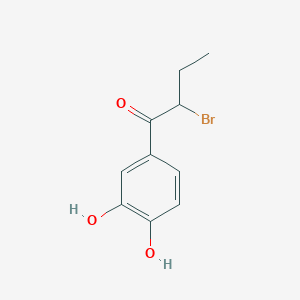
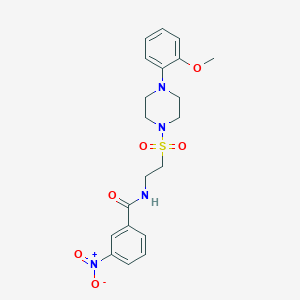

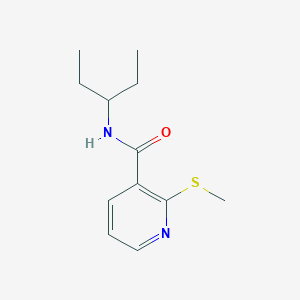
![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)

